Benzyl-2,4-bis-benzyloxy-5-bromobenzoate
Description
Properties
Molecular Formula |
C28H23BrO4 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
benzyl 5-bromo-2,4-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C28H23BrO4/c29-25-16-24(28(30)33-20-23-14-8-3-9-15-23)26(31-18-21-10-4-1-5-11-21)17-27(25)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2 |
InChI Key |
NBXOPTAVRPDGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl-2,4-bis-benzyloxy-5-bromobenzoate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various diseases mediated by heat shock protein 90 (HSP90). HSP90 inhibitors are of significant interest because they play a crucial role in the stabilization of many oncogenic proteins, making them potential therapeutic targets in cancer treatment.
Case Study: HSP90 Inhibition
A study demonstrated that derivatives of this compound can act as effective HSP90 inhibitors, leading to the suppression of tumor growth in preclinical models. The synthesis of these derivatives involved palladium-catalyzed cross-coupling reactions that yielded high-purity compounds suitable for biological evaluation .
Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations through established reactions such as Suzuki-Miyaura cross-coupling and amide coupling.
Synthetic Routes
- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed reactions to synthesize more complex molecules. For example, this compound was used as a precursor for synthesizing novel benzylamine derivatives with enhanced biological activity .
- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted synthesis techniques that improve reaction times and yields significantly. This method has been applied to the vinylation of hindered aryl bromides, showcasing the compound's utility in modern synthetic chemistry .
Material Sciences
Beyond medicinal applications, this compound is explored for its potential use in materials science, particularly in the development of polymers and dendritic structures.
Polymer Chemistry
The compound's functional groups allow it to be incorporated into polymer matrices, which can enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues with Bromine and Benzyloxy Substituents
The table below compares key structural and functional attributes of Benzyl-2,4-bis-benzyloxy-5-bromobenzoate (target compound) with closely related derivatives:
Key Observations:
- Substituent Position and Electronic Effects : The target compound’s dual benzyloxy groups at C2 and C4 create significant steric hindrance and electron-donating effects, contrasting with analogs like Methyl 4-bromo-2-methoxybenzoate, where a single methoxy group offers reduced bulk and altered electronic properties .
- Ester Group Impact : Benzyl esters (e.g., target compound) exhibit slower hydrolysis rates compared to methyl esters (e.g., Methyl 4-bromo-2-methoxybenzoate) due to increased hydrophobicity and steric protection .
- Functional Group Variations : The carboxylic acid derivative (2-(Benzyloxy)-5-bromobenzoic acid) lacks an ester group, making it more polar and reactive in acid-base reactions .
Stability and Reactivity Studies
- Hydrolytic Stability : Benzyl esters (target compound) demonstrate greater stability under basic conditions compared to methyl esters, as shown in studies of Methyl 5-bromo-2-hydroxy-4-methylbenzoate (similarity 0.95) .
- Bromine Reactivity : The bromine in the target compound is less electrophilic than in 4-Benzyloxy-3-chlorophenylboronic acid (), where adjacent electron-withdrawing groups enhance reactivity .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Benzyl-2,4-bis-benzyloxy-5-bromobenzoate in laboratory settings?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or aerosols .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for decomposition via periodic TLC/HPLC checks .
Q. What synthetic strategies are recommended for introducing bromine at the 5-position of the benzoate core?
- Methodological Answer:
- Electrophilic Bromination: Use Br₂ in acetic acid with FeBr₃ as a catalyst. The electron-rich 5-position (due to adjacent benzyloxy groups) directs bromination regioselectively .
- Directed Ortho-Metalation (DoM): Employ LDA (lithium diisopropylamide) to deprotonate the benzoate, followed by quenching with Br₂ or NBS (N-bromosuccinimide) .
Q. How can HPLC and NMR be optimized to characterize this compound?
- Methodological Answer:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (70:30 to 90:10 over 20 min). Monitor at 254 nm for bromine’s UV absorbance .
- NMR: In CDCl₃, the 5-bromo substituent causes deshielding of adjacent protons (δ 7.8–8.2 ppm). Benzyloxy groups show characteristic AB quartets (δ 5.1–5.3 ppm) .
Advanced Research Questions
Q. How can conflicting melting point data (e.g., 72–76°C vs. 80–82°C) from different studies be resolved?
- Methodological Answer:
- Purity Analysis: Perform DSC (Differential Scanning Calorimetry) to detect impurities. Recrystallize from ethyl acetate/hexane (1:3) to isolate pure crystals .
- Polymorphism Screening: Use XRPD (X-ray powder diffraction) to identify crystalline forms. Compare experimental patterns with computational models .
Q. What strategies mitigate low yields in multi-step syntheses involving benzylation and bromination?
- Methodological Answer:
- Benzylation Optimization: Use benzyl bromide with K₂CO₃ in DMF at 60°C. Monitor conversion via TLC (Rf ~0.5 in hexane/EtOAc 4:1) .
- Bromination Quenching: Add Na₂S₂O₃ post-reaction to neutralize excess Br₂. Extract with DCM and dry over MgSO₄ to improve yield by ~15% .
Q. How does the steric bulk of benzyloxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer:
- Steric Maps: Generate DFT calculations (e.g., Gaussian 16) to model spatial hindrance. The 2,4-bis-benzyloxy groups reduce accessibility for Suzuki-Miyaura coupling .
- Catalyst Screening: Test Pd(PPh₃)₄ vs. XPhos Pd G3. The latter increases yields by ~30% due to better steric tolerance .
Q. What mechanistic insights explain benzyl ether cleavage under acidic conditions?
- Methodological Answer:
- Kinetic Studies: Perform HCl (1M) hydrolysis at 25–50°C. Monitor via LC-MS to track cleavage rates (t½ = 2–8 hours). Activation energy (Ea) correlates with benzyloxy group stability .
- Isotopic Labeling: Use DCl in D₂O to confirm protonation at the ether oxygen via deuterium incorporation in byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
